2-Ethoxy-3,4-difluorobenzoic acid
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Overview
Description
2-Ethoxy-3,4-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 2-ethoxy-3,4-difluorobenzoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3,4-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Ethoxy-3,4-difluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-3,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. The ethoxy group also contributes to its overall chemical properties, influencing its solubility and stability .
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Another fluorinated benzoic acid with similar properties but different substitution patterns.
4-Ethoxy-2,3-difluorobenzoic Acid: A closely related compound with the same functional groups but different positional isomers.
Uniqueness: 2-Ethoxy-3,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethoxy and fluorine groups makes it particularly useful in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-ethoxy-3,4-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
XKIHRBXLXDEAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)C(=O)O |
Origin of Product |
United States |
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